molecular formula C6H9Br3O2 B14021021 Butanoic acid, 4,4,4-tribromo-, ethyl ester CAS No. 62160-36-5

Butanoic acid, 4,4,4-tribromo-, ethyl ester

Cat. No.: B14021021
CAS No.: 62160-36-5
M. Wt: 352.85 g/mol
InChI Key: WKDPDIGWGYZSTD-UHFFFAOYSA-N
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Description

Butanoic acid, 4,4,4-tribromo-, ethyl ester (ethyl 4,4,4-tribromobutanoate) is an ester derivative of butanoic acid substituted with three bromine atoms at the fourth carbon. These esters are notable for their roles in flavor, fragrance, and industrial applications. For instance, ethyl butyrate (butanoic acid, ethyl ester) is widely studied for its fruity aroma and presence in foods like kiwifruit, jujube brandy, and pineapple .

Properties

CAS No.

62160-36-5

Molecular Formula

C6H9Br3O2

Molecular Weight

352.85 g/mol

IUPAC Name

ethyl 4,4,4-tribromobutanoate

InChI

InChI=1S/C6H9Br3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3

InChI Key

WKDPDIGWGYZSTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4,4,4-tribromo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

Butanoic acid+EthanolButanoic acid, 4,4,4-tribromo-, ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Ethanol→Butanoic acid, 4,4,4-tribromo-, ethyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve the bromination of butanoic acid followed by esterification. The bromination process requires careful control of reaction conditions to ensure the selective substitution of hydrogen atoms with bromine atoms .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4,4,4-tribromo-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form butanoic acid derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different esters, while reduction reactions can produce alcohols .

Scientific Research Applications

Butanoic acid, 4,4,4-tribromo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4,4,4-tribromo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions. The compound can undergo hydrolysis to release butanoic acid and ethanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted butanoic acid esters differ in substituents (e.g., halogens, methyl groups) and ester chain lengths, influencing their chemical behavior and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 None Fruity aroma (kiwifruit, brandy)
Butanoic acid, 2-methyl-, ethyl ester C₇H₁₄O₂ 130.18 Methyl at C2 Variable aroma correlation (durian, pear)
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester C₆H₇F₃O₃ 184.11 Trifluoro, oxo at C3 Specialized synthesis (NIST data)
Butanoic acid, heptyl ester C₁₁H₂₂O₂ 186.29 Heptyl chain Fruity odor (Durio graveolens)

Notes:

  • Ethyl butyrate (C₆H₁₂O₂) is a benchmark ester with a pineapple-like odor, prevalent in fermented beverages and fruits .
  • Halogenated esters like the trifluoro variant (C₆H₇F₃O₃) may prioritize stability and reactivity over flavor, given fluorine’s electronegativity .
Aroma and Flavor Profiles

Esters contribute distinct sensory properties depending on substituents:

Compound Aroma Note Source Concentration (Relative %)
Butanoic acid, ethyl ester Pineapple, fruity Kiwifruit , Jujube brandy 2.857–64.235 (optimized brewing)
Butanoic acid, 2-methyl-, ethyl ester Variable (fruity to non-correlative) Durian , Pear syrup 3.545 (jujube brandy)
Octanoic acid, ethyl ester Pungent, sulfury Durio dulcis Species-specific presence
Hexanoic acid, ethyl ester Sweet, fruity Jujube brandy , Kiwifruit 64.235 (optimized brewing)

Key Findings :

  • Ethyl butyrate is a dominant aroma compound in multiple fruits and beverages, with concentrations varying by processing methods (e.g., optimized brewing increases yields 5-fold compared to normal methods) .
  • Methyl-substituted esters (e.g., 2-methyl or 3-methyl) show inconsistent aroma contributions, suggesting structural nuances affect olfactory perception .
  • Halogenated esters (e.g., trifluoro) are less associated with flavor, likely due to their synthetic or industrial focus .

Biological Activity

Butanoic acid, 4,4,4-tribromo-, ethyl ester (commonly referred to as ethyl 4,4,4-tribromobutanoate) is a brominated compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields such as pharmacology and environmental science.

  • Molecular Formula : C6H8Br3O2
  • Molecular Weight : 303.84 g/mol
  • CAS Number : 586-79-0

Biological Activity Overview

The biological activity of this compound has been studied in various contexts. The compound exhibits notable antimicrobial properties and has been evaluated for its effects on different biological systems.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit significant antimicrobial activity. A study focusing on the antibacterial effects of various brominated esters demonstrated that ethyl 4,4,4-tribromobutanoate showed effective inhibition against several pathogenic bacteria including Escherichia coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1550
S. aureus1850
Bacillus subtilis1250

The mechanism through which this compound exerts its antimicrobial effects is believed to involve disruption of the microbial cell membrane integrity. The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate lipid membranes more effectively than non-brominated counterparts.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various brominated esters including butanoic acid derivatives. Results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner.
  • Environmental Impact Assessment : Research conducted by the Environmental Protection Agency assessed the ecological risks associated with brominated compounds in aquatic environments. The study found that while these compounds are effective antimicrobials, they also pose risks to non-target aquatic organisms at higher concentrations.
  • Pharmacological Applications : In a pharmacological context, derivatives of butanoic acid have been explored for their potential as anti-inflammatory agents. A comparative study showed that ethyl esters of brominated butanoic acids exhibited lower toxicity profiles while maintaining efficacy in reducing inflammation markers in vitro.

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